BenzylcetyldiMethylaMMoniuM Chloride Hydrate

Übersicht

Beschreibung

Benzylcetyldimethylammonium chloride hydrate is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in disinfectants, antiseptics, and preservatives. This compound is known for its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzylcetyldimethylammonium chloride hydrate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of benzyl chloride with cetyl dimethylamine. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is typically purified through distillation or crystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzylcetyldimethylammonium chloride hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. These reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

BenzylcetyldiMethylaMMoniuM Chloride Hydrate exhibits significant antimicrobial properties, making it valuable in clinical and industrial settings. It is effective against various bacterial strains, including those forming biofilms.

Case Study: Biofilm Resistance

Research has shown that the resistance of bacterial biofilms to QACs like BenzylcetyldiMethylaMMoniuM Chloride increases with the length of the carbon chain in the compound. For example, studies indicated that Pseudomonas aeruginosa demonstrated heightened resistance in biofilm form compared to planktonic bacteria when exposed to this compound. The exopolysaccharide matrix of biofilms enhances hydrophilicity, which can be mitigated through resuspension techniques, restoring sensitivity to over 90% against QACs .

Protein Protection

This compound is utilized to protect proteins from degradation by proteases and phosphatases during various biochemical assays. Its role as a stabilizing agent is critical in maintaining the integrity of proteins in experimental conditions.

Application Example: Tyramide Signal Amplification (TSA)

This compound is employed in TSA protocols, enhancing the sensitivity of immunohistochemistry (IHC) and in situ hybridization (ISH) by amplifying signals from target proteins . This application underscores its importance in molecular biology research.

Surfactant Properties

As a cationic surfactant, this compound demonstrates unique adsorption characteristics at interfaces, which are crucial for various formulations.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Adsorption Kinetics | Rapid at silica-water interface |

| Critical Micelle Concentration (CMC) | Low CMC indicating high efficiency |

| Stability | Stable under physiological conditions |

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial cleaning products and formulations due to its antimicrobial properties and ability to act as a surfactant.

Case Study: Cleaning Formulations

This compound has been incorporated into various cleaning agents designed for disinfecting surfaces in healthcare settings. Its effectiveness against pathogens like Staphylococcus aureus makes it a preferred choice for maintaining hygiene standards .

Wirkmechanismus

The mechanism of action of benzylcetyldimethylammonium chloride hydrate involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis. This compound primarily targets the cell membrane, making it effective against a wide range of microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzalkonium chloride

- Cetylpyridinium chloride

- Dodecyltrimethylammonium chloride

Comparison

Benzylcetyldimethylammonium chloride hydrate is unique due to its longer alkyl chain, which enhances its antimicrobial efficacy compared to shorter-chain quaternary ammonium compounds. Additionally, its hydrate form provides better solubility and stability in aqueous solutions .

Biologische Aktivität

BenzylcetyldiMethylaMMoniuM Chloride Hydrate, commonly referred to as BAC-C16, is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

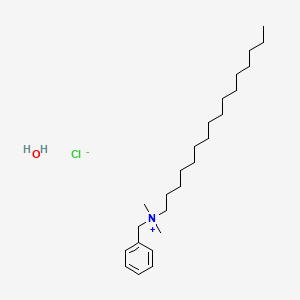

Chemical Structure and Properties

BAC-C16 has the chemical formula and is characterized by a long hydrophobic alkyl chain (cetyl) attached to a positively charged ammonium group. This structure contributes to its surfactant properties, allowing it to interact with biological membranes.

Antimicrobial Activity

Mechanism of Action:

The antimicrobial efficacy of BAC-C16 is attributed to its ability to disrupt cellular membranes. The cationic nature of the compound allows it to bind to negatively charged components of microbial membranes, leading to:

- Disruption of lipid bilayers: This results in increased permeability and leakage of cellular contents.

- Deactivation of enzymes: Key metabolic enzymes are susceptible to inactivation by BAC-C16, compromising microbial survival .

Spectrum of Activity:

BAC-C16 exhibits broad-spectrum antimicrobial activity against various microorganisms, including:

- Bacteria: It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, while showing variable effectiveness against Gram-negative bacteria like Escherichia coli.

- Fungi and Viruses: Studies indicate that BAC-C16 also possesses antifungal properties and has been shown to inactivate certain viruses, including SARS-CoV-2 .

Toxicity Assessments

Case Study: Caenorhabditis elegans Bioassay

BAC-C16 is routinely used as a positive control in toxicity assays involving C. elegans. A study measured the oxygen consumption rate (OCR) as a sublethal endpoint of toxicity. The results indicated:

- Concentration-Response Relationship: The 50% inhibition concentration (IC50) for BAC-C16 was determined to be approximately 8.94 mg/L. This indicates significant bioactivity at relatively low concentrations .

Table 1: Inhibition Concentrations for BAC-C16

| Toxicant | IC50 (mg/L) |

|---|---|

| Benzylcetyldimethylammonium chloride | 8.94 |

| Cadmium | 0.73 |

Environmental Impact and Biodegradation

BAC-C16's environmental persistence raises concerns regarding its impact on aquatic ecosystems. Research indicates that while it is effective as an antimicrobial agent, it can also affect non-target organisms in the environment.

Biodegradation Pathways:

The degradation of BAC-C16 involves several steps, including debenzylation and dealkylation, leading to the formation of less harmful products such as benzyl chloride and ammonia. Understanding these pathways is crucial for assessing the environmental fate of BAC-C16 .

Eigenschaften

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQWOUVFEBQHAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.